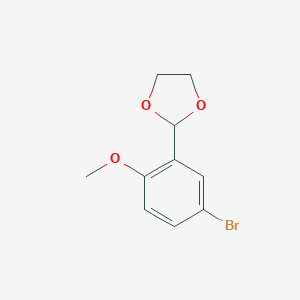

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

Description

BenchChem offers high-quality 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRLYFLACMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625124 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156603-10-0 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and inherent chemical properties of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Core Compound Analysis and Identification

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (CAS No. 156603-10-0) is a substituted aromatic compound primarily utilized as a building block in multi-step organic synthesis.[1] Its structure is characterized by a bromoanisole core, where the bromine atom and methoxy group are key functionalities influencing its reactivity. The presence of a dioxolane group serves as a protecting group for a benzaldehyde moiety, preventing its participation in reactions until it is intentionally deprotected, typically under acidic conditions. Understanding this structural composition is fundamental to anticipating its reactivity and associated hazards.

| Identifier | Value | Source |

| CAS Number | 156603-10-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | [1] |

| Synonyms | 5-Bromo-2-anisaldehyde ethylene acetal | [1] |

Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific molecule is not widely published, a robust hazard assessment can be derived from its structural analogs, particularly 3-Bromoanisole.[2] The primary hazards associated with this class of halogenated aromatic ethers are irritation to the skin, eyes, and respiratory system.[3]

Based on aggregated data from analogous compounds, the following Globally Harmonized System (GHS) classification is recommended for laboratory use.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Causality: The irritant nature of substituted bromobenzenes stems from their ability to interact with and disrupt biological membranes and proteins upon contact. The lipophilic aromatic ring facilitates penetration into tissues, while the halogen can contribute to reactivity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense

All manipulations of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood. The rationale is to maintain ambient concentrations well below any potential exposure limits and to protect the user from inhaling vapors or aerosols, which can cause respiratory irritation.[4]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of appropriate PPE is non-negotiable and serves as the final barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | While providing good initial protection, halogenated organic compounds can slowly permeate nitrile. For prolonged operations (>1 hour), it is best practice to double-glove or use heavier-duty butyl rubber gloves. Always inspect gloves for integrity before use. |

| Eye Protection | ANSI Z87.1-rated safety goggles | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to prevent contact with droplets or splashes, which can cause serious irritation. |

| Skin/Body Protection | Flame-resistant laboratory coat | A fully fastened lab coat protects against incidental skin contact. Ensure cuffs are not rolled up. |

| Respiratory Protection | Not required with proper fume hood use | In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[5] |

Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes risk and ensures experimental reproducibility. The following workflows are designed to be self-validating systems of safety.

Standard Laboratory Handling Protocol

This workflow outlines the essential steps for safely using the compound in a laboratory setting.

Caption: Standard workflow for handling the reagent.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep in the original, tightly sealed container.[6]

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][8] The dioxolane (acetal) group is particularly susceptible to hydrolysis under acidic conditions, which would unmask the reactive aldehyde functionality.

-

Ignition Sources: Although classified as a combustible liquid, it should be kept away from heat, sparks, and open flames.[7]

Emergency and First Aid Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Management Decision Tree

In the event of a spill, a calm and structured response is necessary.

Caption: Decision tree for spill response.

First Aid Measures

Immediate and correct first aid can significantly mitigate injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Toxicological and Reactivity Profile

-

Toxicology: The toxicological properties of this specific compound have not been fully investigated.[2] However, based on its structure, it is presumed to be an irritant. Chronic exposure effects are unknown. All handling should be based on the principle of minimizing exposure to as low as reasonably achievable.

-

Reactivity: The C-Br bond can participate in various coupling reactions (e.g., Suzuki, Heck) and metal-halogen exchange.[9] The methoxy group is a moderate electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

-

Thermal Decomposition: Upon combustion or intense heating, it may decompose to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.

References

-

PubChem. 3-Bromoanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

S D Fine-Chem Limited. 3-BROMOANISOLE GHS Safety Data Sheet. Retrieved from [Link]

-

PubChem. 4-Bromo-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Vector SDS and Chemical Management. (2018). Safety Data Sheet for 3-Bromoanisole. Retrieved from [Link]

-

PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. Retrieved from [Link]

-

Knochel, P., et al. (2009). Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. 156603-10-0 | 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene - AiFChem [aifchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. fishersci.com [fishersci.com]

- 9. Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene has emerged as a particularly versatile and valuable intermediate. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this building block, from its synthesis to its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the causality behind its design, the practical execution of its transformations, and the strategic advantages it offers in multi-step synthetic campaigns.

The Architectural Logic: Unpacking the Functionality of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

The efficacy of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene as a building block lies in the orthogonal reactivity of its constituent functional groups. Each component is strategically positioned to allow for selective chemical manipulation, providing a powerful tool for molecular construction.

-

The Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of diverse carbon and heteroatom substituents at this position.

-

The Methoxy Group: The electron-donating methoxy group influences the reactivity of the aromatic ring, activating it towards certain electrophilic substitutions and modulating the electronic properties of the resulting coupled products.

-

The Dioxolane-Protected Formyl Group: The 1,3-dioxolane moiety serves as a robust protecting group for the formyl (aldehyde) functionality. This protection is crucial as the free aldehyde would be incompatible with the often nucleophilic and basic conditions of many cross-coupling reactions. The acetal is stable to a wide range of non-acidic reagents, allowing for extensive modification of the aryl bromide before the aldehyde is unmasked for subsequent transformations.

This strategic arrangement allows for a synthetic sequence where the aryl bromide is first elaborated, followed by the deprotection and further reaction of the aldehyde, a common and powerful strategy in the synthesis of complex molecules.

Synthesis of the Building Block: A Two-Step Approach

The preparation of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is typically achieved in a straightforward two-step sequence starting from commercially available materials.

Step 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde

The precursor, 2-bromo-5-methoxybenzaldehyde, can be synthesized via the bromination of 3-methoxybenzaldehyde.

Step 2: Protection of the Formyl Group

The aldehyde functionality of 2-bromo-5-methoxybenzaldehyde is then protected as a 1,3-dioxolane. This is a standard acid-catalyzed acetalization reaction.

Experimental Protocol: Synthesis of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-methoxybenzaldehyde | 215.04 | 10.0 g | 0.0465 |

| Ethylene glycol | 62.07 | 5.77 g (5.2 mL) | 0.093 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.44 g | 0.00256 |

| Toluene | - | 150 mL | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-5-methoxybenzaldehyde (10.0 g, 0.0465 mol), ethylene glycol (5.77 g, 0.093 mol), and p-toluenesulfonic acid (0.44 g, 0.00256 mol) in 150 mL of toluene.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene as a white solid.

Caption: Synthetic route to the target building block.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is realized in its application in palladium-catalyzed cross-coupling reactions. The following sections provide an overview and representative protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene | 259.10 | 1.00 g | 0.00386 |

| Phenylboronic acid | 121.93 | 0.56 g | 0.00463 |

| Pd(PPh₃)₄ | 1155.56 | 0.13 g | 0.000116 (3 mol%) |

| Sodium carbonate (2M aqueous solution) | 105.99 | 3.86 mL | 0.00772 |

| Toluene | - | 20 mL | - |

| Ethanol | - | 5 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.00 g, 0.00386 mol) and phenylboronic acid (0.56 g, 0.00463 mol) in a mixture of toluene (20 mL) and ethanol (5 mL).

-

Add the 2M aqueous solution of sodium carbonate (3.86 mL, 0.00772 mol).

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.13 g, 0.000116 mol).

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: General scheme of the Suzuki-Miyaura coupling.

Heck Reaction: Olefination of the Aryl Bromide

The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene.[2][3] This reaction is highly valuable for the synthesis of styrenyl compounds and other vinylated aromatics.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene | 259.10 | 1.00 g | 0.00386 |

| Styrene | 104.15 | 0.48 g (0.53 mL) | 0.00463 |

| Palladium(II) acetate | 224.50 | 0.017 g | 0.000077 (2 mol%) |

| Tri(o-tolyl)phosphine | 304.37 | 0.047 g | 0.000154 |

| Triethylamine | 101.19 | 0.78 g (1.08 mL) | 0.00772 |

| Acetonitrile | - | 20 mL | - |

Procedure:

-

To a sealable reaction tube, add 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.00 g, 0.00386 mol), palladium(II) acetate (0.017 g, 0.000077 mol), and tri(o-tolyl)phosphine (0.047 g, 0.000154 mol).

-

Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).

-

Add acetonitrile (20 mL), styrene (0.48 g, 0.00463 mol), and triethylamine (0.78 g, 0.00772 mol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Stir the mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired stilbene derivative.

Caption: General scheme of the Heck reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction is of immense importance in medicinal chemistry, as the aryl amine motif is a common feature in many bioactive molecules.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene | 259.10 | 1.00 g | 0.00386 |

| Morpholine | 87.12 | 0.40 g (0.41 mL) | 0.00463 |

| Pd₂(dba)₃ | 915.72 | 0.035 g | 0.0000386 (2 mol% Pd) |

| Xantphos | 578.68 | 0.045 g | 0.0000772 |

| Sodium tert-butoxide | 96.10 | 0.52 g | 0.00540 |

| Toluene | - | 20 mL | - |

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.035 g, 0.0000386 mol), Xantphos (0.045 g, 0.0000772 mol), and sodium tert-butoxide (0.52 g, 0.00540 mol).

-

Add 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.00 g, 0.00386 mol) and toluene (20 mL).

-

Add morpholine (0.40 g, 0.00463 mol).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of celite.

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired N-aryl amine.

Caption: General scheme of the Buchwald-Hartwig amination.

Deprotection and Further Functionalization

Following the successful elaboration of the aryl bromide position, the latent aldehyde functionality can be readily unmasked by acidic hydrolysis of the dioxolane group.[5] This two-step sequence of coupling followed by deprotection highlights the strategic advantage of this building block.

Experimental Protocol: Deprotection of the Dioxolane

Procedure:

-

Dissolve the dioxolane-protected product in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

-

Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected aldehyde, which can then be used in a variety of subsequent reactions such as Wittig olefination, reductive amination, or oxidation to the corresponding carboxylic acid.

Conclusion

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene represents a prime example of a strategically designed building block that facilitates complex molecule synthesis. Its orthogonal functionalities allow for a modular and efficient approach to the construction of diverse molecular scaffolds. By providing a stable platform for palladium-catalyzed cross-coupling reactions at the aryl bromide position while masking a reactive aldehyde, this synthon enables chemists to execute multi-step sequences with high levels of control and predictability. The protocols and insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this valuable building block in their pursuit of novel chemical entities.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

-

Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

This guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Executive Summary: Predicting Solubility

Based on its molecular architecture, 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is predicted to exhibit poor aqueous solubility and good solubility in a range of common organic solvents. The molecule's character is predominantly nonpolar due to the benzene ring, while the methoxy and dioxolane functional groups introduce a degree of polarity. This duality governs its interactions with different solvent systems. The large, nonpolar surface area of the benzene ring, coupled with the hydrophobic nature of the bromo substituent, outweighs the polar contributions of the oxygen-containing functional groups in an aqueous environment. Conversely, in organic solvents, the molecule can engage in favorable van der Waals interactions, leading to greater solubility.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of its functional groups with the solvent.[1] Let's dissect the structure of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene to understand its solubility profile.

-

Benzene Ring: The core aromatic ring is a significant contributor to the molecule's nonpolar nature.[2] Hydrocarbon structures like benzene are hydrophobic and tend to be insoluble in water.

-

Bromo Group (-Br): The bromine atom is a halogen, and while it adds to the molecular weight and can participate in dipole-dipole interactions, it generally increases hydrophobicity.

-

Methoxy Group (-OCH₃): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, which can slightly enhance solubility in polar protic solvents.[3] However, the nonpolar character of the methyl group can counteract this effect.

-

1,3-Dioxolane Group: This cyclic acetal contains two oxygen atoms that can also act as hydrogen bond acceptors. This functional group introduces more polarity compared to a simple alkyl chain.

The overall solubility is a balance of these competing factors. For a molecule to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions. In the case of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene in water, the disruption of the strong hydrogen bonding network of water is energetically unfavorable compared to the weak interactions formed with the solute.

Predicted Solubility in Common Solvents

Based on the analysis of its structure and data from analogous compounds like 1-bromo-3-methoxybenzene and 1-bromo-4-methoxybenzene, the following solubility profile is anticipated.[4][5]

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water, Soluble in Alcohols | The dominant nonpolar character limits water solubility. Soluble in alcohols due to the alkyl portion of the alcohol interacting with the benzene ring.[6] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Soluble | "Like dissolves like." The nonpolar benzene ring and bromo group interact favorably with nonpolar solvents through London dispersion forces.[5] |

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene.

Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy. Increasing the temperature provides the necessary kinetic energy for solvent molecules to break apart the solute's crystal lattice structure.

pH

The structure of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene does not contain any readily ionizable functional groups (e.g., carboxylic acids or amines). Therefore, its solubility is expected to be largely independent of the pH of the aqueous solution.

Co-solvents

In drug development and other applications, co-solvents are often used to enhance the solubility of poorly water-soluble compounds. For 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, a mixture of water and a miscible organic solvent like ethanol or DMSO could significantly increase its aqueous solubility. The organic co-solvent can disrupt the hydrogen bonding of water and provide a more favorable environment for the nonpolar regions of the solute.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, the following validated protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Methodology:

-

Add approximately 10-20 mg of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene to a small test tube.

-

Add 1 mL of the chosen solvent in small portions (e.g., 0.2 mL at a time).

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble."

Caption: Workflow for quantitative shake-flask solubility determination.

Conclusion

The solubility of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, predicting its behavior in various solvents. The provided experimental protocols offer robust methods for the empirical determination of its solubility, ensuring reliable and reproducible results. A thorough understanding and characterization of its solubility are paramount for successful formulation, reaction optimization, and overall project success.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- ChemBK. (2024). 1-Bromo-3-methoxybenzene.

- PubChem. (n.d.). 3-Bromoanisole.

- Solubility of Things. (n.d.). 4-Bromoanisole.

- LookChem. (n.d.). m-BROMOANISOLE.

- Clark, J. (2010). Functional Groups In Organic Chemistry.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.

- Unknown. (n.d.). 1441 H.

- Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CDH Fine Chemical. (n.d.). 3-BROMO ANISOLE FOR SYNTHESIS.

Sources

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with remarkable efficiency and stereoselectivity.[1][2] This powerful transformation has profound implications in the synthesis of complex organic molecules, ranging from natural products to pharmaceuticals and advanced materials.[3] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1]

This application note provides a comprehensive guide to the Heck reaction of a specific electron-rich aryl bromide, 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene. The presence of the electron-donating methoxy group and the dioxolane moiety presents unique considerations for optimizing the reaction conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization, tailored for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Deep Dive

The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The cycle can be broken down into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[3][4] This is often the rate-determining step, particularly for less reactive aryl chlorides. For aryl bromides, this step is generally facile.

-

Olefin Coordination and Migratory Insertion: The alkene then coordinates to the palladium center. This is followed by the migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[3][4]

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain attached to the palladium is then eliminated, forming a palladium-hydride species and the desired substituted alkene product.[3][4] This step dictates the regioselectivity and stereoselectivity of the reaction.

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Reaction Components: A Rationale for Selection

The success of a Heck reaction hinges on the judicious selection of each component. For our substrate, 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene, an electron-rich aryl bromide, certain considerations are key.

| Component | Recommended Reagents | Rationale & Key Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice, often reduced in situ to the active Pd(0) species.[4][7] Pd₂(dba)₃ is a stable Pd(0) source, which can be advantageous in some cases. |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | For electron-rich aryl bromides, electron-rich and sterically demanding phosphine ligands can enhance the rate of oxidative addition and prevent catalyst decomposition.[8] PPh₃ is a standard, versatile ligand.[9] |

| Alkene Partner | Acrylates (e.g., n-butyl acrylate), Styrenes | Electron-deficient alkenes, such as acrylates, are generally excellent substrates for the Heck reaction.[1] |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred for its efficacy and to avoid potential side reactions associated with amine bases.[10][11] The base is crucial for regenerating the Pd(0) catalyst.[5] |

| Solvent | DMF, DMAc, NMP, Toluene | Polar aprotic solvents like DMF or DMAc are commonly used as they can help to stabilize the polar intermediates in the catalytic cycle.[12] |

Experimental Protocol: Heck Reaction of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene with n-Butyl Acrylate

This protocol is a robust starting point for the Heck coupling of the specified aryl bromide. As with any reaction, optimization may be necessary to achieve the highest yield and purity.

Materials:

-

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Stir the mixture for 10 minutes at room temperature.

-

Alkene Addition: Add n-butyl acrylate (1.5 equiv) to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer and wash it with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: A generalized workflow for the Heck reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activation, low reaction temperature, or insufficient reaction time. | Increase the reaction temperature in 10 °C increments. Increase the reaction time. Consider a different palladium precatalyst or ligand. |

| Formation of Byproducts | Side reactions such as alkene isomerization or dimerization. | Lower the reaction temperature. Adjust the stoichiometry of the alkene. Screen different bases. |

| Catalyst Decomposition (Palladium Black) | Unstable catalyst complex. | Increase the ligand-to-palladium ratio. Use a more robust ligand, such as a bi- or tridentate ligand. |

| Poor Reproducibility | Presence of oxygen or moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |

Conclusion

The Mizoroki-Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to a wide range of substrates. The protocol provided herein for the Heck reaction of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene serves as a solid foundation for further exploration and optimization in the pursuit of novel molecular architectures.

References

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Chemistry LibreTexts. Heck reaction. [Link]

-

RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]

-

ACS Publications. Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

ACS Publications. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. [Link]

-

ACS Publications. Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. [Link]

-

ResearchGate. (PDF) Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. [Link]

-

ResearchGate. What is the role of PPh3 in Heck coupling?. [Link]

-

NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

-

PubMed. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]

-

ResearchGate. Effect of bases and solvents on the Heck coupling a | Download Table. [Link]

-

The Royal Society of Chemistry. CHAPTER 11: Heck Reactions. [Link]

-

ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

-

NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Introduction: Strategic Importance of 3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium Bromide

An in-depth guide to the synthesis and utility of the Grignard reagent derived from 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, tailored for chemical researchers and drug development professionals.

The Grignard reagent, 3-(1,3-dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, is a sophisticated organometallic intermediate of significant value in multi-step organic synthesis. Its structure is a prime example of strategic molecular design, incorporating a nucleophilic aryl carbon poised for reaction, while a latent aldehyde functionality is masked as a stable 1,3-dioxolane (acetal) protecting group. This arrangement allows for the selective formation of carbon-carbon bonds at the C1 position without interference from a highly reactive formyl group, which can be deprotected in a later step.

The methoxy group at the C4 position further influences the electronic properties of the aromatic ring, making this reagent a key building block for constructing complex substituted aromatic compounds, particularly in the synthesis of pharmaceutical intermediates and natural products. This guide provides a comprehensive overview of the critical parameters for its successful formation and subsequent reactions, grounded in mechanistic principles and validated protocols.

Part 1: Formation of the Grignard Reagent

The synthesis of an aryl Grignard reagent from an aryl bromide is a foundational yet nuanced process. The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[1][2] Success hinges on meticulous control over the reaction environment and effective activation of the magnesium surface.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of an ethereal solvent is critical. Ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential because their lone pair electrons coordinate with the magnesium center, forming a stabilizing complex that solubilizes the Grignard reagent.[3] For aryl bromides, which are less reactive than their alkyl counterparts, THF is generally the superior solvent .[4] Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for a higher reaction temperature, which increases the reaction rate.[5] Furthermore, THF is a stronger Lewis base, leading to better solvation and stabilization of the organomagnesium species.[6]

-

Magnesium Activation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents its reaction with the organic halide.[7] This layer must be disrupted to expose the reactive metal surface. Several methods are effective:

-

Chemical Activation: The addition of a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common and effective methods.[1][7] Iodine reacts with magnesium to form MgI₂, which helps to etch the oxide layer. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[7]

-

Mechanical Activation: In a laboratory setting, vigorously stirring the magnesium turnings (dry stirring) under an inert atmosphere can physically break the MgO layer.[8] Sonication is another mechanical method that uses ultrasonic waves to achieve the same effect.[8]

-

Advanced Activation: For particularly stubborn reactions, highly reactive Rieke Magnesium, prepared by the reduction of MgCl₂, can be used.[1] Alternatively, chemical activation with reagents like diisobutylaluminum hydride (DIBAH) can enable reaction initiation at lower temperatures.[9]

-

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic compounds, including water.[1][10] Any moisture present will quench the reagent as it forms, converting it into the corresponding arene (1-(1,3-dioxolan-2-yl)-2-methoxybenzene) and halting the desired reaction. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon).

Diagram: Grignard Reagent Formation Workflow

Caption: Oxidative insertion of activated magnesium into the C-Br bond.

Protocol 1: Synthesis of 3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium Bromide

Materials:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Magnesium turnings

-

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

Procedure:

-

Setup: Assemble the flame-dried glassware. Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Secure the reflux condenser and dropping funnel. Purge the entire system with inert gas for 10-15 minutes.

-

Activation: Add a single crystal of iodine or ~5 drops of 1,2-dibromoethane to the magnesium turnings under a positive flow of inert gas. Gently warm the flask with a heat gun until the iodine vaporizes (purple vapor) or until bubbling (ethylene formation) is observed. Allow the flask to cool to room temperature.

-

Initiation: Add ~5-10 mL of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.0 equivalent) in the remaining anhydrous THF.

-

Addition: Add a small portion (~1/10th) of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, evidenced by a gentle reflux, a slight warming of the flask, and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

-

Propagation: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the mixture to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and greyish-brown.

-

Usage: The freshly prepared Grignard reagent is now ready for use in subsequent reactions. It should be used immediately and not stored.

Part 2: Reactions of the Grignard Reagent

As a potent nucleophile, 3-(1,3-dioxolan-2-yl)-4-methoxyphenylmagnesium bromide readily reacts with a variety of electrophiles to form new carbon-carbon bonds. The dioxolane group is stable under these basic conditions and does not react.[11][12]

Reaction with Aldehydes and Ketones

The most common application of Grignard reagents is their addition to carbonyl compounds.[13] The reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol.[14] The mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup.[13][15]

Diagram: General Reaction Workflow with a Carbonyl Compound

Caption: Two-step workflow for the synthesis of alcohols.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

Freshly prepared solution of 3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide in THF (from Protocol 1)

-

Benzaldehyde (or other desired aldehyde/ketone), freshly distilled

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Addition: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the Grignard reagent solution (1.1 equivalents) via cannula or dropping funnel to the stirred aldehyde solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the alkoxide and precipitate magnesium salts.

-

Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired secondary alcohol.

Other Important Reactions

| Electrophile | Intermediate Product | Final Product (after workup) | Key Considerations |

| Esters (R'COOR'') | Ketone (transient) | Tertiary Alcohol | Two equivalents of the Grignard reagent are consumed. The first addition forms a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent.[14][16] |

| **Carbon Dioxide (CO₂) ** | Magnesium Carboxylate | Carboxylic Acid | The Grignard reagent is added to crushed dry ice (solid CO₂). An acidic workup is required to protonate the carboxylate salt.[17] |

| Nitriles (R'C≡N) | Metalloimine | Ketone | This reaction provides a route to unsymmetrical ketones after the imine intermediate is hydrolyzed during acidic workup.[14] |

Summary and Outlook

The successful application of 3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide is a testament to the principles of modern synthetic strategy, combining the power of organometallic chemistry with the logic of protecting group manipulation. Mastery of its formation requires careful attention to anhydrous conditions and magnesium activation. Its subsequent reactions with a wide array of electrophiles open a gateway to a diverse range of complex, functionalized aromatic molecules. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile reagent in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

- Seyden-Penne, J. (1997). The Grignard Reagents.

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

-

AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Digital CSIC. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Thorell, D., et al. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

-

Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

-

Journal of the American Chemical Society. (n.d.). Ni-Catalyzed Asymmetric Addition of Grignard Reagents to Unsaturated Cyclic Acetals. [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

-

MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][11][15]oxathiin-4-ones and 4H-Benzo[d][11][15]dioxin-4-ones. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. [Link]

-

National Institutes of Health. (2021). Synthesis of functionalized benzo[11][15]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. [Link]

-

YouTube. (2021). Prep of Aldehydes and Ketones and Grignard Reactions. [Link]

-

ResearchGate. (2025). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. [Link]

-

(n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

-

Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

ResearchGate. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard reagents and substrates synthesised. [Link]

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Grignard reagent. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Regioselective Functionalization of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene via Lithium-Halogen Exchange

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selective lithiation and subsequent functionalization of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene. This substrate is a valuable aromatic building block, incorporating a protected benzaldehyde and a methoxy group, making it a versatile precursor for polysubstituted aromatic compounds in pharmaceutical and materials science research. The primary focus of this protocol is the highly efficient lithium-bromine exchange reaction, which offers a reliable pathway to a specific aryllithium intermediate. We will explore the mechanistic rationale for this selectivity, provide detailed, field-proven protocols for the lithiation and reaction with various electrophiles, and offer guidance on result validation and troubleshooting.

Mechanistic Rationale & Strategic Considerations

The targeted functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. The substrate, 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene, presents two primary avenues for lithiation: Directed ortho Metalation (DoM) and Lithium-Halogen Exchange.

-

Directed ortho Metalation (DoM) : The methoxy (-OMe) and dioxolane groups are both effective Directing Metalation Groups (DMGs).[1][2] They function as Lewis bases, coordinating to the Lewis acidic lithium atom of an organolithium reagent (e.g., n-butyllithium), thereby directing deprotonation to an adjacent ortho position.[1][2] In this molecule, both groups would direct towards the C2 position. The methoxy group is a particularly well-established DMG.[3]

-

Lithium-Halogen Exchange : This reaction involves the exchange of a halogen atom (in this case, bromine) with a lithium atom from an organolithium reagent. This process is typically extremely fast, especially for aryl bromides, and can often be performed at very low temperatures (-78 °C).[4] The rate of lithium-halogen exchange is generally significantly faster than deprotonation of an aromatic C-H bond, even one activated by a DMG.[4][5]

For the substrate , a clear kinetic preference for lithium-bromine exchange at the C1 position is anticipated when using common alkyllithiums like n-BuLi or t-BuLi at low temperatures.[5] This high regioselectivity allows for the reliable generation of the 3-(1,3-dioxolan-2-yl)-4-methoxyphenyllithium intermediate, bypassing the potential mixture of products that could arise from competitive DoM.

Figure 1: Competing pathways for the lithiation of the title compound. The lithium-halogen exchange is the kinetically favored and synthetically dominant route.

Experimental Protocols

Safety First: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[6] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

General Protocol for Lithiation

This procedure details the generation of the aryllithium intermediate.

Materials:

-

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes (1.1 eq)

-

Inert gas line (N₂ or Ar)

-

Flame-dried, three-neck round-bottom flask with a stir bar, rubber septa, and a temperature probe.

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Dissolution: Add 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene to the flask and dissolve it in anhydrous THF (to make an approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A slight color change (often to a yellow or orange hue) may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-bromine exchange. The resulting solution of 3-(1,3-Dioxolan-2-yl)-4-methoxyphenyllithium is now ready for functionalization.

Functionalization with Electrophiles

The generated aryllithium is a potent nucleophile and can react with a wide range of electrophiles.[7] Below are protocols for common transformations.

A. Carboxylation (Formation of a Benzoic Acid Derivative)

-

Preparation: Crush dry ice (solid CO₂) into a powder in a separate flask under an inert atmosphere.

-

Reaction: Transfer the aryllithium solution from step 2.1 via cannula onto the powdered dry ice with vigorous stirring. A thick white slurry will form.

-

Quench & Workup: Allow the mixture to slowly warm to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Acidify the aqueous layer with 2M HCl to a pH of ~2. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

B. Formylation (Formation of a Benzaldehyde Derivative)

-

Reaction: To the aryllithium solution at -78 °C (from step 2.1), add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise.

-

Stirring & Warming: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

-

Quench & Workup: Quench the reaction by pouring it into a flask containing 1M HCl at 0 °C. Stir vigorously for 30 minutes to hydrolyze the intermediate and the dioxolane protecting group. Extract with ethyl acetate (3x), wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate. Purification by column chromatography is typically required.

C. Hydroxymethylation (Formation of a Benzyl Alcohol Derivative)

-

Reaction: To the aryllithium solution at -78 °C (from step 2.1), add a solution of a suitable electrophile, such as dry paraformaldehyde or a simple aldehyde like acetaldehyde (1.2 eq), in anhydrous THF.

-

Stirring & Warming: Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify as needed.

Figure 2: General experimental workflow for the lithiation and functionalization protocol.

Data Summary and Validation

The success of the functionalization can be readily assessed. The following table summarizes the expected products and key characterization data.

| Electrophile | Product Structure | Expected Yield Range | Key Validation Data |

| D₂O | 3-(1,3-Dioxolan-2-yl)-4-methoxy-1-deuteriobenzene | >95% | ¹H NMR: Disappearance of the singlet corresponding to the proton at C1. MS: Increase of +1 in the molecular ion peak. |

| CO₂ (dry ice) | 3-(1,3-Dioxolan-2-yl)-4-methoxybenzoic acid | 70-90% | ¹H NMR: Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR: Strong C=O stretch (~1680-1710 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹). |

| DMF | 4-Hydroxy-2-methoxy-isophthalaldehyde | 60-80% | ¹H NMR: Appearance of two distinct aldehyde proton signals (~9.5-10.5 ppm). Disappearance of dioxolane protons. Note: This assumes acidic workup hydrolyzes the acetal. |

| Acetone | 2-(1-Hydroxy-1-methylethyl)-5-(1,3-dioxolan-2-yl)-4-methoxyphenol | 75-90% | ¹H NMR: Appearance of two new methyl singlets and a singlet for the tertiary alcohol proton. |

Trustworthiness through Self-Validation:

-

Reaction Monitoring: Progress can be monitored by TLC, observing the consumption of the starting material.

-

Confirmatory Quench: Before committing to a complex electrophile, it is prudent to perform a small-scale test reaction and quench with D₂O.[6] Analysis of the crude product by ¹H NMR or mass spectrometry will confirm the position and efficiency of the lithiation.

-

Spectroscopic Analysis: Unambiguous characterization of the final products must be performed using standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the regiochemistry of the addition.[8]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no conversion; starting material recovered | 1. Inactive n-BuLi reagent. 2. Presence of moisture or oxygen in the reaction. 3. Reaction temperature too low for a sluggish electrophile. | 1. Titrate the n-BuLi solution to determine its exact molarity before use.[6] 2. Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled anhydrous solvents. Purge the system thoroughly with inert gas. 3. For less reactive electrophiles, consider allowing the reaction to warm to -40 °C or 0 °C before quenching. |

| Complex mixture of products | 1. Reaction warmed up prematurely, allowing for side reactions (e.g., benzyne formation). 2. Electrophile is unstable to the reaction conditions. | 1. Maintain strict temperature control at -78 °C until the electrophile has been added and has had time to react. 2. Check the compatibility of the electrophile with strongly basic conditions. Consider transmetalation to a less reactive organometallic species (e.g., organocuprate) if necessary. |

| Low yield of isolated product | 1. Inefficient quenching or workup procedure. 2. Product loss during purification. | 1. Ensure the pH is appropriate during workup to bring the product into the organic phase (e.g., acidic for carboxylic acids, neutral for alcohols). 2. Optimize the column chromatography conditions (solvent system, silica gel activity). |

References

-

Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-8. [Link]

-

Huang, Q., & Zheng, B. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Organic Chemistry International, 2012, 208128. [Link]

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? [Forum discussion]. [Link]

-

Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters. [Link]

-

Reddy, T. S., et al. (2021). Synthesis of functionalized benzo[6][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24933-24938. [Link]

-

Wikipedia. (n.d.). n-Butyllithium. [Link]

-

University of Rochester. (2003). Directed (ortho) Metallation. [Link]

-

RSC Publishing. (2021). Synthesis of functionalized benzo[6][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]

-

Knochel, P., et al. (2019). Highly Regioselective Remote Lithiation of Functionalized 1,3-bis-Silylated Arenes. Angewandte Chemie International Edition, 58(6), 1833-1837. [Link]

-

Bailey, W. F., & Luderer, M. R. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(3), 146-152. [Link]

-

Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

Yus, M., et al. (1997). Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Sciforum. [Link]

- Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Indian Academy of Sciences. (1995). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

-

Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(8), 3213-3217. [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. ias.ac.in [ias.ac.in]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly Regioselective Remote Lithiation of Functionalized 1,3-bis-Silylated Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

"1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene" use in multi-step synthesis of natural products

An Application Guide for the Strategic Use of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene in Natural Product Synthesis

Authored by: A Senior Application Scientist

Introduction: A Multifunctional Linchpin for Complex Synthesis

In the intricate field of multi-step natural product synthesis, the strategic selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and multiple functional handles that can be addressed selectively. 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene emerges as a preeminent example of such a scaffold. This molecule is a cornerstone for constructing complex aromatic and heterocyclic systems found in a variety of biologically active natural products, particularly alkaloids.[1]

Its utility is derived from three key structural features:

-

An Aryl Bromide: This serves as a versatile anchor for carbon-carbon bond formation. It is readily converted into a nucleophilic organometallic species or can participate directly in a vast array of palladium-catalyzed cross-coupling reactions.

-

A Dioxolane Acetal: This moiety provides robust protection for a benzaldehyde functional group.[2] It remains inert to strongly nucleophilic and basic conditions (e.g., organolithiums, Grignard reagents) yet can be efficiently hydrolyzed under mild acidic conditions to unveil the reactive aldehyde at a later synthetic stage.

-

A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and, alongside the dioxolane, provides specific steric and electronic biases that can be exploited for regioselective transformations.

This guide provides an in-depth exploration of the primary synthetic strategies employing this building block, complete with detailed protocols and expert insights into the causality behind experimental choices.

Core Application: Halogen-Metal Exchange for Nucleophilic Arylation

The most powerful and direct application of 1-bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is its conversion into a potent aryllithium nucleophile. This transformation hinges on a well-established organometallic reaction: halogen-metal exchange.

Causality & Mechanistic Insight: When an aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (typically -78 °C), a rapid exchange occurs between the bromine atom and the lithium atom.[3] This process is kinetically favored over the alternative pathway of C-H bond deprotonation (a process known as directed ortho-metalation or DoM), even though the methoxy and dioxolane groups are known directing groups.[3][4][5] The result is the clean, high-yield formation of a specific aryllithium intermediate, poised to react with a wide range of electrophiles. The low temperature is critical to suppress potential side reactions, such as the degradation of the organolithium reagent or unwanted attacks on other parts of the molecule.

The general workflow for this powerful transformation is depicted below.

Caption: General workflow for functionalizing the title compound.

General Protocol 1: Lithiation and Electrophilic Quench

This protocol describes the formation of the aryllithium species and its subsequent reaction with a generic electrophile, such as an aldehyde or ketone.

Trustworthiness & Self-Validation: This protocol relies on strictly anhydrous and anaerobic conditions. The successful formation of the desired product, confirmed by TLC, LC-MS, or NMR, validates the integrity of the setup and reagents. An unsuccessful reaction almost invariably points to the presence of moisture or oxygen.

Materials:

-

1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

Electrophile (e.g., benzaldehyde, acetone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, septum, nitrogen/argon line, magnetic stirrer, syringes

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Dissolution: Dissolve 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may change color. Stir the mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the chosen electrophile (1.2 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Case Study: A Convergent Route to Isoquinoline Alkaloid Scaffolds

The isoquinoline core is central to numerous natural products, including the vasodilator papaverine.[6][7][8][9] A common strategy for their synthesis is the Bischler-Napieralski reaction, which requires building a substituted phenethylamine precursor.[8] Our building block is ideal for preparing one half of this precursor via a Suzuki cross-coupling reaction.

Retrosynthetic Analysis

The strategy involves creating a biaryl linkage. The title compound serves as the source of the "A" ring after conversion to a boronic ester, which is then coupled to a suitable partner for the "B" ring.

Caption: Retrosynthetic approach to a key biaryl intermediate.

Forward Synthesis Protocol